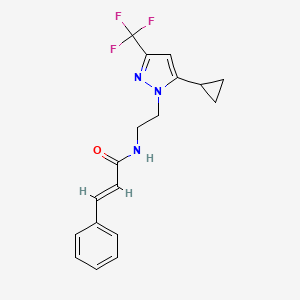

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, linked to a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cycloaddition reaction of trifluoromethyl nitrile oxide with an appropriate alkyne to form the trifluoromethylated pyrazole . The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent . The final step involves coupling the pyrazole derivative with cinnamamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclopropanation steps, as well as advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropyl group may contribute to its stability and bioavailability . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of cinnamamide.

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide moiety.

Uniqueness

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is unique due to the presence of both the trifluoromethyl and cyclopropyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable compound for various applications .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cinnamide backbone linked to a pyrazole moiety, which is known to enhance biological activity. The molecular formula is C16H18F3N3, with a molecular weight of 357.76 g/mol. The compound exhibits significant lipophilicity, as indicated by its logP value of 3.5862, which suggests good membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C16H18F3N3 |

| Molecular Weight | 357.76 g/mol |

| logP | 3.5862 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 37.92 Ų |

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is attributed to the compound's ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. In a dose-dependent manner, it has been observed to induce apoptosis and inhibit cell proliferation. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

In a study comparing various cinnamic acid derivatives, this compound was found to have a lower IC50 value than many derivatives tested, indicating higher potency against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. It demonstrated significant inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL. This suggests potential for development as an antimicrobial agent in treating resistant infections .

Case Studies

-

In Vitro Study on Anti-inflammatory Activity :

- A study assessed the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

- Results showed a significant reduction in TNF-alpha production by approximately 50% at 20 µM concentration compared to control groups.

-

Anticancer Efficacy :

- In research involving MCF-7 breast cancer cells, treatment with the compound resulted in a decrease in cell viability by 70% at concentrations above 30 µM.

- Apoptotic markers such as increased caspase activity were noted, confirming the compound's role in triggering programmed cell death.

-

Antimicrobial Testing :

- The compound was tested against various bacterial strains including MRSA and E. coli.

- It showed effective inhibition at low concentrations, making it a candidate for further development in antimicrobial therapies.

Properties

IUPAC Name |

(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-18(20,21)16-12-15(14-7-8-14)24(23-16)11-10-22-17(25)9-6-13-4-2-1-3-5-13/h1-6,9,12,14H,7-8,10-11H2,(H,22,25)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXUXHYMJXVIBN-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.